molecular formula C9H8BrCl2NO2 B2568974 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester CAS No. 1201676-02-9

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester

Cat. No.: B2568974
CAS No.: 1201676-02-9
M. Wt: 312.97
InChI Key: BDUOJIQTMXHTOI-UHFFFAOYSA-N
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Description

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester is an organic compound with the molecular formula C9H8BrCl2NO2. It is a derivative of isonicotinic acid, characterized by the presence of bromomethyl and dichloro substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester typically involves the bromination of 2,6-dichloroisonicotinic acid ethyl ester. A common method includes the reaction of 2,6-dichloroisonicotinic acid ethyl ester with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroisonicotinic Acid: A precursor in the synthesis of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester, it lacks the bromomethyl group.

    3-Bromomethylisonicotinic Acid Ethyl Ester: Similar structure but without the dichloro substituents.

    2,6-Dichloronicotinic Acid Ethyl Ester: Similar structure but without the bromomethyl group.

Uniqueness

This compound is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)5-3-7(11)13-8(12)6(5)4-10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUOJIQTMXHTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201676-02-9
Record name ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate
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